1-Phenyl-3-(phenylamino)prop-2-en-1-one
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Overview
Description
1-Phenyl-3-(phenylamino)prop-2-en-1-one is an organic compound with the molecular formula C15H13NO. It is known for its stable structure and low toxicity, making it a valuable compound in various scientific and industrial applications. This compound is often used as a base-type corrosion inhibitor and has been studied for its electrochemical and thermodynamic properties .
Preparation Methods
The synthesis of 1-Phenyl-3-(phenylamino)prop-2-en-1-one typically involves the reaction of aniline with benzaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
1-Phenyl-3-(phenylamino)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
1-Phenyl-3-(phenylamino)prop-2-en-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-Phenyl-3-(phenylamino)prop-2-en-1-one exerts its effects involves its interaction with molecular targets such as metal surfaces or biological enzymes. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective film that prevents corrosion. This adsorption process is spontaneous and involves chemisorption, where the compound forms strong chemical bonds with the metal surface .
In biological systems, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for its potential therapeutic applications .
Comparison with Similar Compounds
1-Phenyl-3-(phenylamino)prop-2-en-1-one can be compared with other similar compounds, such as:
1-Phenylprop-2-en-1-one: This compound has a similar structure but lacks the phenylamino group, which affects its chemical reactivity and applications.
3-Anilino-1-phenyl-2-propen-1-one: This is another similar compound with slight variations in its structure, leading to differences in its chemical properties and uses.
(E)-1-Phenyl-3-(phenylamino)prop-2-en-1-one: This is an isomer of the compound with different spatial arrangement, affecting its reactivity and applications.
The uniqueness of this compound lies in its stable structure, low toxicity, and versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C15H13NO |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-anilino-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H13NO/c17-15(13-7-3-1-4-8-13)11-12-16-14-9-5-2-6-10-14/h1-12,16H |
InChI Key |
KTJZOKJJOYMVPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2 |
Origin of Product |
United States |
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